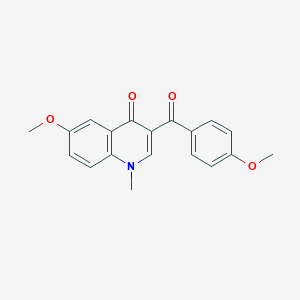

6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one

Description

6-Methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one is a 4-quinolone derivative characterized by a methoxy group at position 6, a 4-methoxybenzoyl substituent at position 3, and a methyl group at position 1 on the dihydroquinolinone scaffold. Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions to introduce the 4-methoxybenzoyl moiety .

Properties

IUPAC Name |

6-methoxy-3-(4-methoxybenzoyl)-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-20-11-16(18(21)12-4-6-13(23-2)7-5-12)19(22)15-10-14(24-3)8-9-17(15)20/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKXLBYWQSLTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group and a benzoyl moiety, which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds in the quinoline family exhibit significant anticancer properties. A study on similar quinoline derivatives highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound has not been extensively documented; however, its structural analogs have shown promise in preclinical studies against various cancer cell lines.

Enzyme Inhibition

The compound is believed to act as an enzyme inhibitor. Enzyme inhibition is a common mechanism for many drugs targeting metabolic pathways involved in disease progression. For instance, quinoline derivatives have been reported to inhibit topoisomerases and kinases, which are crucial for DNA replication and cell division .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The incorporation of methoxy groups enhances their lipophilicity and bioavailability, potentially increasing their effectiveness against bacterial strains. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity.

The proposed mechanisms through which this compound exerts its biological effects include:

1. DNA Intercalation

- This compound may intercalate into DNA strands, disrupting replication and transcription processes essential for cell survival.

2. Enzyme Interaction

- The compound's ability to inhibit specific enzymes can lead to altered metabolic pathways that are critical in cancer progression and microbial resistance.

3. Membrane Disruption

- It may disrupt cellular membranes, leading to increased permeability and eventual cell death.

Case Studies

A series of case studies have focused on similar quinoline compounds demonstrating significant therapeutic effects:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Quinoline A | Anticancer | |

| Quinoline B | Antimicrobial | |

| Quinoline C | Enzyme Inhibition |

These studies underscore the potential of this compound as a candidate for further research in oncology and infectious diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 4-Quinolones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.